7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic aromatic compound notable for its quinoline core structure. This compound features a bromine atom at the 7-position, a carbonyl group at the 2-position, and a carboxylic acid group at the 3-position. Its unique functional groups confer distinctive chemical properties that make it valuable in various scientific applications, particularly in medicinal chemistry and organic synthesis. The compound is classified under the category of quinoline derivatives, which are known for their biological activities and potential therapeutic uses.
The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the bromination of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Techniques such as continuous flow reactors and automated systems are utilized to precisely control reaction parameters. Catalytic bromination and solvent recycling methods are often adopted to improve efficiency and reduce production costs.
The molecular formula of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is . The compound consists of a fused ring system with distinct functional groups that influence its reactivity and interactions.
The crystal structure analysis reveals important geometric parameters:
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can participate in various chemical reactions:
Common reagents and conditions include:
Major products formed include:
The mechanism of action for 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid primarily involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, which alters cellular processes. The presence of the bromine atom and carbonyl groups is crucial for these interactions, facilitating stable adduct formation with target molecules .
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically appears as colorless crystals. Its melting point and solubility characteristics are essential for understanding its stability and handling in laboratory settings.
The compound exhibits notable reactivity due to its functional groups:
Relevant data on solubility and stability under different pH conditions would further elucidate its chemical behavior .
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
The primary synthetic route to 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leverages 6-bromoisatin as a key precursor. This method adapts established quinoline cyclization chemistry, where 6-bromoisatin undergoes condensation with malonic acid in acetic acid under reflux conditions (24–48 hours), mediated by sodium acetate [2] [3]. This reaction proceeds via Knoevenagel condensation followed by decarboxylative cyclization to yield the 2-oxo-1,2-dihydroquinoline core. Subsequent oxidation or functional group adjustments provide the 3-carboxylic acid derivative [3]. Alternative precursors like pyruvic acid sodium salt have been documented for analogous 4-carboxylic acid systems, though the 3-carboxyl variant requires precise control of electrophilic trapping agents during cyclization [2]. Typical isolated yields for this route range from 60–85%, with purity highly dependent on recrystallization solvents (e.g., DMF/water mixtures) [3] [6].
Table 1: Key Synthetic Routes and Yields
Precursor | Reagents/Conditions | Key Intermediate | Final Compound Yield |
---|---|---|---|
6-Bromoisatin | Malonic acid, AcOH, NaOAc, Δ, 24h | 7-Bromo-2-oxo-1,2-dihydroquinoline | 63–83% |
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K₂CO₃, EtOH, Δ | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 76% (ester hydrolysis) |
Quinolin-3-carbaldehyde | Oxidation (KMnO₄ or NaClO₂) | 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Not reported |
Bromination is typically performed early in the synthesis (e.g., on the aniline precursor or isatin) due to the electron-deficient nature of the formed quinoline ring. Electrophilic bromination of 6-unsubstituted isatin using bromine in acetic acid or DMF achieves regioselective substitution at the C6 position, dictated by the inherent directing effects of the oxindole carbonyl [1] [6]. Attempts to brominate pre-formed 2-oxoquinoline-3-carboxylic acids require harsh conditions (e.g., Br₂/P₄O₁₀ in chlorosulfonic acid) and suffer from low regioselectivity and side reactions such as ring bromination or decarboxylation [6]. The C7 position in the quinoline numbering (equivalent to C6 in isatin) is favored due to activation by the electron-donating enolizable carbonyl at C2. NMR studies (¹H and ¹³C) confirm substitution patterns, with characteristic downfield shifts observed for protons ortho to bromine (δH 7.4–7.6 ppm) [1] [3].
Table 2: Bromination Approaches and Regioselectivity
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
6-Unsubstituted Isatin | Br₂ (1 equiv) | AcOH, 25°C, 2h | C6 (quinoline C7) | 75–90% |
2-Oxo-1,2-DHQ-3-carbaldehyde | NBS | DMF, 80°C, 12h | Mixture (C5/C7) | 30–45% |
2-Oxo-1,2-DHQ-3-carboxylic acid | Br₂/P₄O₁₀ | ClSO₃H, 60°C, 8h | Low selectivity | <20% |
While direct references to microwave synthesis of 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are limited in the provided sources, analogous quinoline-4-carboxylic acid derivatives demonstrate significant improvements under microwave irradiation. Conventional reflux methods (e.g., cyclization in acetic acid, 24 hours) are reduced to 10–30 minutes using microwave reactors (150–200°C), with yields increasing by 15–25% and minimizing decarboxylation or dimerization side products [3] [7]. Solvent-free microwave-assisted condensation between brominated isatins and malonic acid derivatives shows particular promise for greener synthesis. This method enhances atom economy and reduces purification challenges associated with metal catalysts or high-temperature decomposition [7].
The carboxylic acid functionality at C3 enables versatile coupling strategies to generate hybrid molecules. A prominent approach involves activating the acid (e.g., using SOCl₂ or EDCI) to form acyl chlorides or active esters, which then react with nucleophilic pharmacophores like aminopyrazolidinones or carboxamides [4] . For example, coupling 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3-amino-5-oxopyrazolidin-4-ylidene derivatives yields hybrids exhibiting dual autophagy inhibition and antiproliferative activity. Biological evaluations against breast cancer (MCF-7) and esophageal squamous cell carcinoma (KYSE410, KYSE70) cell lines show IC₅₀ values of 2.8–8.3 µM, surpassing cisplatin in some analogs [4] [2]. The 7-bromo group enhances activity by influencing electron distribution and π-stacking interactions within biological targets [4].
Table 3: Hybrid Derivatives and Biological Activity
Hybrid Structure | Synthetic Method | Biological Target | Key Activity (IC₅₀ or FAR*) |
---|---|---|---|
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-7-bromo-2-oxo-DHQ-3-carboxylate | Carbodiimide-mediated coupling | MCF-7 breast cancer | 3.2–8.3 µM (vs. Doxorubicin 5.6 µM) |
7-Bromo-2-oxo-DHQ-3-carbonyl-picolylamide | Acyl chloride + amine | ABCB1 transporter (MDR) | FAR* = 250.13 (20 µM) |
7-Bromo-2-oxo-DHQ-4-carboxamide | CDI activation + alkylamine | ESCC (KYSE410) | 4.5 µM (vs. cisplatin 9.1 µM) |
*FAR: Fold Activity Reversal of multidrug resistance [3]
Key challenges include:
Table 4: Purification Methods and Solubility Profile
Purification Method | Conditions | Purity Achieved | Scalability Limit |
---|---|---|---|
Recrystallization | DMF/H₂O (3:1), slow cooling | >98% | 100 g |
Acid-Base Extraction | 1M NaOH (dissolution), 1M HCl (ppt) | 85–90% | 1 kg |
Preparative HPLC | C18, MeOH/H₂O/0.1% HCO₂H, 15–85% gradient | >99% | 200 mg per run |
Solvent | Solubility (mg/mL) | ||
Water (pH 7.0) | <0.1 | ||
Phosphate buffer (pH 7.4) | 0.12 | ||
DMSO | >50 | ||
Methanol | 1.2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1